molecular formula C11H18ClNO2 B1481351 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one CAS No. 2092709-85-6

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one

Cat. No. B1481351
CAS RN: 2092709-85-6
M. Wt: 231.72 g/mol
InChI Key: RAOLGJIQOAUALW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The compound also has a ketone group, which is a functional group characterized by a carbonyl group (C=O) linked to two other carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar structures. For example, protodeboronation of pinacol boronic esters has been used in the synthesis of complex organic compounds . Another method involves the reaction of amidoximes with isatoic anhydrides .

Scientific Research Applications

Synthesis and Reactivity

The compound is involved in various synthetic pathways, highlighting its utility in organic chemistry. For instance, it participates in the Reformatsky reaction with methyl 1-bromocyclohexanecarboxylate and zinc to form 3-aryl-2-[2-(or 4-)hydroxyphenyl]-2-azaspiro[3.5]nonan-1-ones through an organozinc reagent's addition across the C=N double bond and subsequent intramolecular cyclization. This reaction underlines the compound's reactivity and potential for constructing complex spirocyclic architectures, essential for medicinal chemistry and material science applications (Nikiforova et al., 2021).

Antimycobacterial Activity

The antimycobacterial potential of derivatives of this compound, particularly in one-pot synthesis methods, has been explored. New 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.4]non/[4.5]dec-4-yl)-2,2-diphenylacetamide derivatives showed varying degrees of inhibition against M. tuberculosis H37Rv. This application is crucial for developing new therapeutic agents against tuberculosis, underscoring the compound's significance in drug discovery (Özlen Güzel et al., 2006).

Enantioselective Synthesis

The compound also plays a role in the enantioselective synthesis of chiral intermediates, such as in the preparation of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal, a key intermediate for (-)-cephalotaxine. The process involves a series of chemical transformations, including the Curtius rearrangement, to install an α-nitrogen substituent with high stereochemical fidelity. This method is pivotal for the synthesis of biologically active molecules, demonstrating the compound's versatility in asymmetric synthesis (J. D'angelo, F. Dumas, M. Pizzonero, 2005).

properties

IUPAC Name

2-chloro-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c12-5-10(15)13-6-9(7-14)11(8-13)3-1-2-4-11/h9,14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOLGJIQOAUALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(CC2CO)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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